molecular formula C8H6BrNO2 B13925447 6-Bromo-4-methyl-1,3-benzoxazol-2(3H)-one CAS No. 868707-63-5

6-Bromo-4-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B13925447
CAS No.: 868707-63-5
M. Wt: 228.04 g/mol
InChI Key: ARTTWYVCUVHWOR-UHFFFAOYSA-N
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Description

6-bromo-4-methyl-3H-1,3-benzoxazol-2-one is a heterocyclic compound with the molecular formula C₈H₆BrNO₂. It is a derivative of benzoxazole, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methyl-3H-1,3-benzoxazol-2-one typically involves the cyclization of 2-aminophenol derivatives. One common method includes the reaction of 2-amino-4-bromo-6-methylphenol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of 6-bromo-4-methyl-3H-1,3-benzoxazol-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-methyl-3H-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-4-methyl-3H-1,3-benzoxazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-4-methyl-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-methyl-3H-1,3-benzoxazol-2-one
  • 6-fluoro-4-methyl-3H-1,3-benzoxazol-2-one
  • 6-iodo-4-methyl-3H-1,3-benzoxazol-2-one

Uniqueness

6-bromo-4-methyl-3H-1,3-benzoxazol-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity .

Properties

CAS No.

868707-63-5

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

6-bromo-4-methyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H6BrNO2/c1-4-2-5(9)3-6-7(4)10-8(11)12-6/h2-3H,1H3,(H,10,11)

InChI Key

ARTTWYVCUVHWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)O2)Br

Origin of Product

United States

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